molecular formula C6H6S B167685 2-Vinylthiophene CAS No. 1918-82-7

2-Vinylthiophene

Cat. No. B167685
CAS RN: 1918-82-7
M. Wt: 110.18 g/mol
InChI Key: ORNUPNRNNSVZTC-UHFFFAOYSA-N
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Description

2-Vinylthiophene is a chemical compound with the molecular formula C6H6S . It has a molecular weight of 110.18 . It is stored at -18°C and is light sensitive .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Vinylthiophene, has been extensively studied. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Vinylthiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 151.7±9.0 °C at 760 mmHg, and a vapor pressure of 4.6±0.3 mmHg at 25°C .


Chemical Reactions Analysis

2-Vinylthiophene can undergo various chemical reactions. For instance, it can participate in cationic polymerization, a process that has been studied both in solution and on the surface of silica particles . This process involves the use of different cationically active initiators .


Physical And Chemical Properties Analysis

2-Vinylthiophene is a liquid at room temperature . It has a molar refractivity of 35.6±0.3 cm3, a polar surface area of 28 Å2, and a polarizability of 14.1±0.5 10-24 cm3 . It also has a surface tension of 35.2±3.0 dyne/cm and a molar volume of 104.9±3.0 cm3 .

Scientific Research Applications

Organic Semiconductors

2-Vinylthiophene derivatives are pivotal in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The thiophene ring’s ability to stabilize charge carriers makes it an excellent choice for creating high-performance semiconductors with desirable electronic properties.

Corrosion Inhibitors

In industrial chemistry, 2-Vinylthiophene is utilized to create compounds that serve as corrosion inhibitors . These inhibitors protect metals and alloys from corrosion, significantly extending the life of industrial machinery and infrastructure.

Pharmacological Properties

Thiophene-based molecules, including those derived from 2-Vinylthiophene, exhibit a range of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable in the development of new medications and therapeutic agents.

Dental Anesthetics

The 2-Vinylthiophene framework is found in certain dental anesthetics, such as articaine, which is used as a voltage-gated sodium channel blocker . Its structure allows for effective numbing properties, making dental procedures more comfortable for patients.

Polymer Chemistry

2-Vinylthiophene is integral in polymer chemistry , particularly in the synthesis of side-chain thiophene-containing polymers . These polymers have applications in organic electronics due to their unique properties, such as flexibility, processability, and the ability to conduct electricity.

Biological Active Compounds

The compound’s derivatives are explored as a class of biologically active compounds for their potential in medicinal chemistry . Researchers aim to improve advanced compounds with a variety of biological effects, leveraging the unique properties of the thiophene moiety.

Safety And Hazards

The safety data sheet for 2-Vinylthiophene indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiophene-based analogs, including 2-Vinylthiophene, have attracted the attention of many scientists due to their potential as biologically active compounds . They are essential in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, future research may focus on exploring these applications further.

properties

IUPAC Name

2-ethenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNUPNRNNSVZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25988-40-3
Record name Thiophene, 2-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25988-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50334100
Record name 2-Vinylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylthiophene

CAS RN

1918-82-7
Record name 2-Vinylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1918-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Vinylthiophene
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Record name 2-Vinylthiophene
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Record name 2-Vinylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Vinylthiophene?

A1: 2-Vinylthiophene has a molecular formula of C6H6S and a molecular weight of 110.18 g/mol.

Q2: What spectroscopic techniques are useful for characterizing 2-Vinylthiophene?

A2: Several techniques are valuable for characterizing 2-Vinylthiophene, including:

  • Proton Magnetic Resonance (1H-NMR) Spectroscopy: This technique provides information about the hydrogen atoms' environment within the molecule, revealing details about its structure and conformation. [, , , ]
  • Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Spectroscopy: This method offers insights into the carbon backbone of the molecule, aiding in structural analysis. [, ]
  • UV-Vis Spectroscopy: This technique allows the study of the electronic transitions within the molecule, particularly useful for analyzing conjugated systems like those found in 2-Vinylthiophene and its polymers. [, ]
  • Electron Spin Resonance (ESR) Spectroscopy: This technique is employed to detect and study the presence of radical species, which can be generated during the polymerization or modification of 2-Vinylthiophene. []

Q3: How does 2-Vinylthiophene polymerize?

A3: 2-Vinylthiophene can undergo polymerization through various methods:

  • Free Radical Polymerization: This common approach utilizes initiators like benzoyl peroxide to generate radicals, initiating the chain-growth polymerization process. [, , , ]
  • Cationic Polymerization: This method employs Lewis acids or other cationic initiators to activate the vinyl group, leading to the formation of poly(2-Vinylthiophene). [, ]
  • Thermal Polymerization: 2-Vinylthiophene can also undergo polymerization solely through thermal initiation, though this method may require higher temperatures and can lead to less control over the polymer's properties. []

Q4: What are the characteristics of Poly(2-Vinylthiophene)?

A4: Poly(2-Vinylthiophene) (PVT) exhibits several notable properties:

  • Semiconducting Properties: PVT demonstrates semiconducting behavior, making it a material of interest for applications in organic electronics and sensors. [, ]
  • Electrochemical Activity: PVT displays electrochemical activity, enabling its use in various electrochemical applications, including batteries and electrochromic devices. []
  • Film-Forming Ability: PVT can be readily processed into thin films, a crucial property for its incorporation into electronic devices and coatings. [, ]

Q5: What factors influence the properties of Poly(2-Vinylthiophene)?

A5: Several factors significantly impact the properties of PVT:

  • Molecular Weight: Higher molecular weight PVT generally exhibits improved mechanical strength and electrical conductivity compared to its lower molecular weight counterparts. [, ]
  • Polymerization Method: The chosen polymerization technique can influence the polymer's microstructure and, consequently, its properties. For instance, cationic polymerization can lead to differences in the regioregularity of PVT compared to free radical polymerization, affecting its conductivity. []
  • Presence of Substituents: Introducing substituents onto the thiophene ring can significantly alter the polymer's electronic properties, solubility, and thermal stability. [, , , ]

Q6: Can 2-Vinylthiophene be copolymerized with other monomers?

A6: Yes, 2-Vinylthiophene can be readily copolymerized with a variety of other vinyl monomers, including methyl methacrylate, ethyl acrylate, and styrene, to create copolymers with tailored properties. [, , , ] The copolymerization behavior depends on the reactivity ratios of the monomers involved.

Q7: How does the conjugated system in Poly(2-Vinylthiophene) affect its properties?

A7: The extended conjugation along the polymer backbone of PVT facilitates the delocalization of electrons. This delocalization contributes to its semiconducting properties, making it suitable for applications in organic electronics and optoelectronics. [, ]

Q8: What types of reactions can 2-Vinylthiophene undergo?

A8: 2-Vinylthiophene participates in various reactions, including:

  • Diels-Alder Reactions: As a diene, 2-Vinylthiophene can undergo [4+2] cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate, forming bicyclic adducts. These reactions are valuable for constructing complex heterocyclic compounds. [, , , , ]
  • [1,4]-Cycloadditions with Singlet Oxygen: 2-Vinylthiophene reacts with singlet oxygen, forming endoperoxides, which can be further manipulated to yield various oxygenated products. [, ]
  • Photochemical Reactions: 3-Azido-2-vinylthiophenes undergo photochemical transformations to yield thienopyrroles, showcasing the intriguing migratory aptitude of sulfur-containing groups. [, , , ]

Q9: How does the reactivity of 2-Vinylthiophene compare to its furan analogue?

A9: While both 2-Vinylthiophene and 2-Vinylfuran are reactive dienes, they display differences in their reactivity and regioselectivity in certain reactions. For example, in reactions with acetylenic esters, 2-Vinylthiophene shows a preference for forming benzo[b]thiophene derivatives, while 2-Vinylpyrrole yields indole derivatives. []

Q10: What are the potential applications of 2-Vinylthiophene in materials science?

A10: The unique properties of 2-Vinylthiophene and its polymers make them promising candidates for various applications:

  • Organic Field-Effect Transistors (OFETs): The semiconducting properties of PVT enable its utilization in the fabrication of OFETs for flexible electronics, displays, and sensors. []
  • Nonvolatile Memory Devices: PVT derivatives have shown potential as charge storage electrets in nonvolatile OFET memory devices, offering advantages in data storage and processing. []
  • Electrochromic Devices: The electrochromic properties of PVT, meaning its color changes upon electrochemical oxidation or reduction, make it suitable for applications in smart windows and displays. []
  • Sensors: The sensitivity of PVT to various analytes, such as gases and ions, makes it a promising material for developing chemical sensors and biosensors. []
  • Catalytic applications: While not directly covered in the abstracts, the potential for using PVT as a support for catalysts is highlighted, with studies exploring the attachment of chiral oxazaborolidines to PVT for enantioselective reductions. []
  • Polymer modification: Research shows that PVT can be readily functionalized through reactions with various reagents, allowing for the fine-tuning of its properties. For example, mercuriation and thalliation reactions enable the introduction of other functional groups, expanding its potential applications. []
  • Impact of structure on properties: Studies investigating the influence of substituents on the thiophene ring provide valuable insights into structure-property relationships, guiding the design of novel PVT derivatives with tailored properties. [, ]

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